N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as FFA4 agonist, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been found to have a significant impact on various physiological processes, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activities
Research on compounds with structural similarities to N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated significant potential in anticancer applications. For example, the synthesis and evaluation of imidazothiadiazole analogs have shown powerful cytotoxic results against breast cancer cell lines, underscoring the relevance of such compounds in cancer research (Abu-Melha, 2021). Similarly, novel fluoro-substituted compounds have been identified with significant anti-lung cancer activity, suggesting a potential avenue for the development of new cancer therapeutics (Hammam et al., 2005).
Anticonvulsant Properties
Compounds bearing structural similarities to the subject molecule have been evaluated for their anticonvulsant activities, revealing that specific modifications can lead to compounds with outstanding protection against seizures in mice. This highlights the potential of such molecules in the development of new anticonvulsant drugs (Kohn et al., 1993).
Synthesis and Biological Evaluation for Anti-inflammatory Activities
Derivatives of similar compounds have been synthesized and assessed for their anti-inflammatory activity, showing significant results. This indicates the versatility of such molecules in targeting and potentially treating inflammatory conditions (Sunder & Maleraju, 2013).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies of structurally similar compounds have provided insights into their interaction with biological targets, further supporting their potential therapeutic applications. For instance, imidazothiadiazole analogs have shown promise in docking studies targeting cancer-related proteins, offering a methodological approach for designing more effective cancer therapies (Abu-Melha, 2021).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c19-13-8-6-12(7-9-13)10-20-15(25)11-27-18-24-23-17(28-18)22-16(26)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISKUHZYGKYNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.